molecular formula C13H10N2O3 B1293959 N-(3-Nitrophenyl)benzamide CAS No. 4771-08-8

N-(3-Nitrophenyl)benzamide

Cat. No.: B1293959
CAS No.: 4771-08-8
M. Wt: 242.23 g/mol
InChI Key: WLUMOMGZPNOSOG-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)benzamide is an organic compound with the molecular formula C₁₃H₁₀N₂O₃. It is also known as 3’-Nitrobenzanilide or Benzamide, N-(3-nitrophenyl)-. This compound is characterized by the presence of a benzamide group attached to a 3-nitrophenyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Nitrophenyl)benzamide can be synthesized through the reaction of 3-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{3-Nitroaniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming N-(3-Aminophenyl)benzamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Reduction: N-(3-Aminophenyl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    N-(4-Nitrophenyl)benzamide: Similar structure but with the nitro group at the para position.

    N-(2-Nitrophenyl)benzamide: Similar structure but with the nitro group at the ortho position.

    N-(3-Aminophenyl)benzamide: Reduction product of N-(3-Nitrophenyl)benzamide.

Uniqueness: this compound is unique due to the position of the nitro group on the benzene ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group allows for specific interactions and reactions that are distinct from its ortho and para counterparts.

Properties

IUPAC Name

N-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(10-5-2-1-3-6-10)14-11-7-4-8-12(9-11)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUMOMGZPNOSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052121
Record name 3'-Nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052121
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4771-08-8
Record name N-(3-Nitrophenyl)benzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=4771-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-nitrophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-nitrophenyl)-
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Record name 3'-Nitrobenzanilide
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Record name 3'-nitrobenzanilide
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Record name N-(3-Nitrophenyl)benzamide
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Synthesis routes and methods

Procedure details

To a mixture of 3-nitroaniline (5.95 g) and triethylamine (6.0 ml) in dichloromethane (40 ml) was added dropwise a solution of benzoyl chloride (5.0 ml) in dichloromethane (20 ml). The mixture was stirred at room temperature for 15 minutes, then poured into a mixture of ethyl acetate and water. The organic phase was separated, washed with brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 1-benzoylamino-3-nitrobenzene (9.05 g).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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